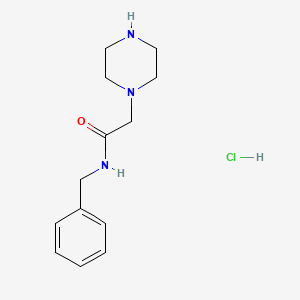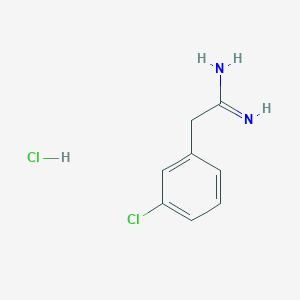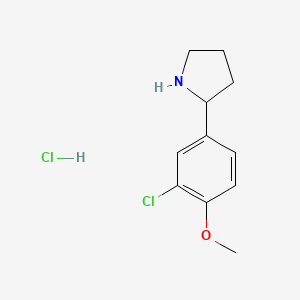
2-(3-Chloro-4-methoxyphenyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-Chloro-4-methoxyphenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1177352-21-4 . It has a molecular weight of 248.15 . The IUPAC name for this compound is 2-(3-chloro-4-methoxyphenyl)pyrrolidine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14ClNO.ClH/c1-14-11-5-4-8(7-9(11)12)10-3-2-6-13-10;/h4-5,7,10,13H,2-3,6H2,1H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis and Pharmacological Applications
- Antiarrhythmic and Antihypertensive Effects : A study by Malawska et al. (2002) discussed the synthesis of pyrrolidine derivatives, showing strong antiarrhythmic and antihypertensive activities. These effects were attributed to their alpha-adrenolytic properties, particularly those with a methoxy- or chloro- substituent in the ortho position of the phenyl ring (Malawska et al., 2002).
Chemical Synthesis and Modification
- Demethylation Processes : A paper by Schmid et al. (2004) described the demethylation of 4-Methoxyphenylbutyric acid using molten pyridinium hydrochloride, highlighting its use in large-scale chemical processes (Schmid et al., 2004).
Crystallography and Molecular Structure
- Crystal Structure Analysis : A study by Mohammat et al. (2008) on the crystal structure of a related compound, 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, provides insights into the molecular arrangement and hydrogen bonding patterns in such compounds (Mohammat et al., 2008).
Anticancer Research
- Anticancer Properties : Naik et al. (1987) explored a pyrrolidinedione-linked nitrogen mustard derivative's antiproliferative effect on mouse Sarcoma 180, highlighting its potential in cancer research (Naik et al., 1987).
Synthesis and Reactivity Studies
- Reactivity and Molecular Studies : Murthy et al. (2017) conducted a detailed study on the synthesis, characterization, and reactivity of a heterocycle-based molecule, including DFT calculations and molecular dynamics simulations, which provides a comprehensive understanding of the chemical properties of such compounds (Murthy et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-14-11-5-4-8(7-9(11)12)10-3-2-6-13-10;/h4-5,7,10,13H,2-3,6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTSFWUGXLYYBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCN2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-methoxyphenyl)pyrrolidine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

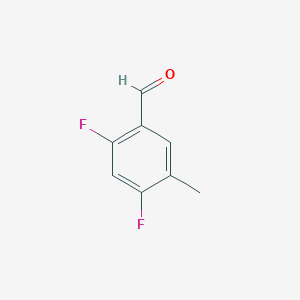
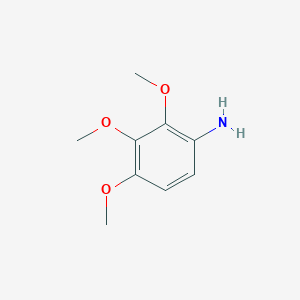
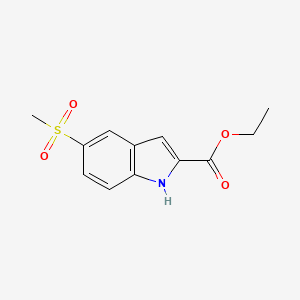
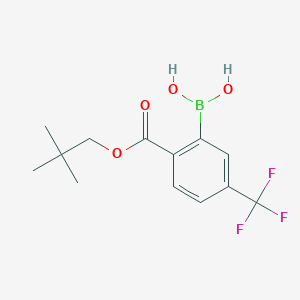
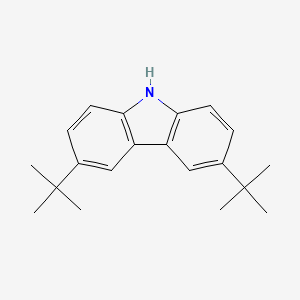
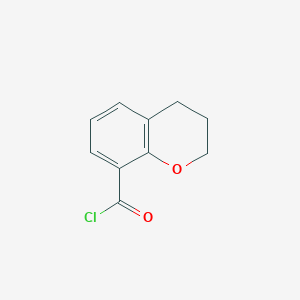
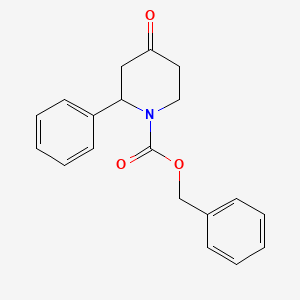
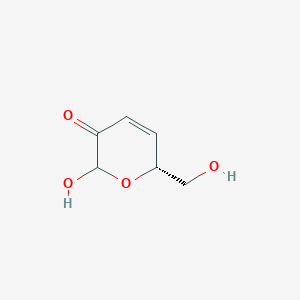
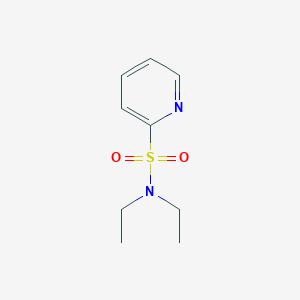
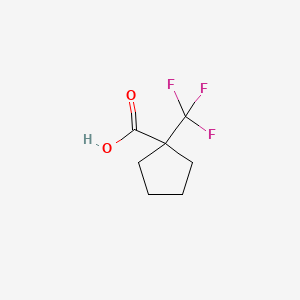
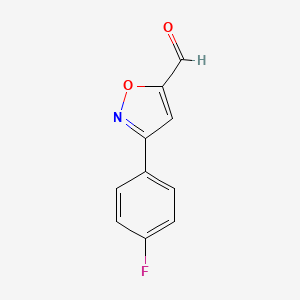
![4-[(2-Fluorophenyl)methylidene]piperidine](/img/structure/B1356204.png)
